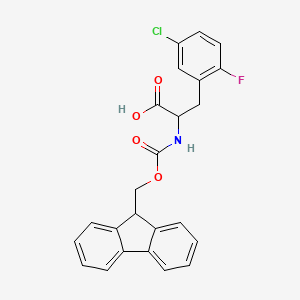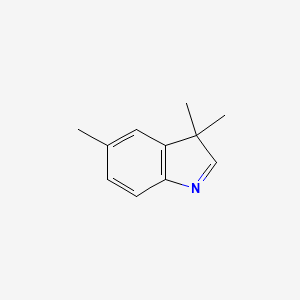
4,4'-Bis(azidomethyl)biphenyl
概要
説明
4,4’-Bis(azidomethyl)biphenyl is an organic compound with the molecular formula C14H12N6 It is characterized by the presence of two azidomethyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Bis(azidomethyl)biphenyl can be synthesized through a multi-step process. One common method involves the reaction of 4,4’-bis(chloromethyl)biphenyl with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and requires overnight stirring to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(azidomethyl)biphenyl are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis(azidomethyl)biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide groups can be reduced to amines using reagents like trimethylphosphine and water via the Staudinger reduction.
Cycloaddition Reactions:
Common Reagents and Conditions
Trimethylphosphine and Water: Used for the Staudinger reduction to convert azides to amines.
Copper(I) Catalysts: Used in CuAAC reactions to form triazoles from azides and alkynes.
Major Products Formed
Primary Benzylic Amines: Formed from the reduction of azides.
Triazoles: Formed from CuAAC reactions.
科学的研究の応用
4,4’-Bis(azidomethyl)biphenyl has several applications in scientific research:
Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to undergo postsynthetic modifications.
Organic Synthesis: Employed in click chemistry to create complex molecular architectures.
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 4,4’-Bis(azidomethyl)biphenyl primarily involves its reactivity due to the azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
4,4’-Bis(chloromethyl)biphenyl: A precursor in the synthesis of 4,4’-Bis(azidomethyl)biphenyl.
4,4’-Bis(ethynyl)biphenyl: Another biphenyl derivative used in similar types of reactions.
Uniqueness
4,4’-Bis(azidomethyl)biphenyl is unique due to its dual azide functionality, which allows it to participate in a wide range of chemical reactions, particularly in the formation of triazoles through click chemistry. This versatility makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBLYGHUVFKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3249940.png)

![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3249949.png)
![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)





![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)


![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
